
2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(p-tolylthio)-1H-purine is a heterocyclic compound that belongs to the purine family. This compound is characterized by the presence of a chlorine atom at the second position and a p-tolylthio group at the sixth position of the purine ring. The purine ring system is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(p-tolylthio)-1H-purine typically involves the reaction of 2-chloropurine with p-tolylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-6-(p-tolylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(p-tolylthio)-1H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The p-tolylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also modify the functional groups attached to the purine ring.
Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted purines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-(p-tolylthio)-1H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding purine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(p-tolylthio)-1H-purine involves its interaction with various molecular targets, including enzymes and receptors. The chlorine atom and p-tolylthio group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrates or by binding to the active site, thereby blocking the enzymatic function. The pathways involved may include purine metabolism and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloropurine: Lacks the p-tolylthio group, making it less hydrophobic and potentially less active in certain biological assays.
6-(p-Tolylthio)purine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-Chloro-6-methylpurine: Contains a methyl group instead of the p-tolylthio group, altering its chemical and biological properties.
Uniqueness
2-Chloro-6-(p-tolylthio)-1H-purine is unique due to the presence of both the chlorine atom and the p-tolylthio group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in diverse scientific applications.
Properties
CAS No. |
646510-40-9 |
|---|---|
Molecular Formula |
C12H9ClN4S |
Molecular Weight |
276.75 g/mol |
IUPAC Name |
2-chloro-6-(4-methylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)18-11-9-10(15-6-14-9)16-12(13)17-11/h2-6H,1H3,(H,14,15,16,17) |
InChI Key |
SPVWUFZSYZRMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


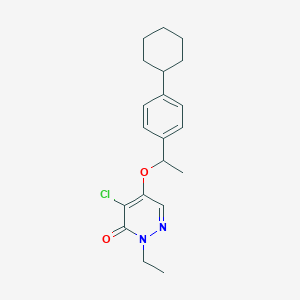

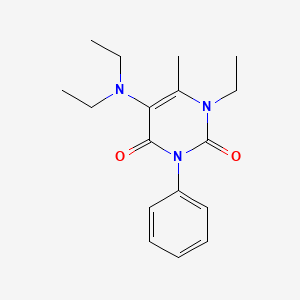
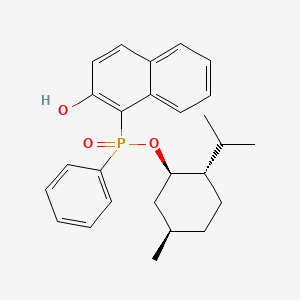
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)
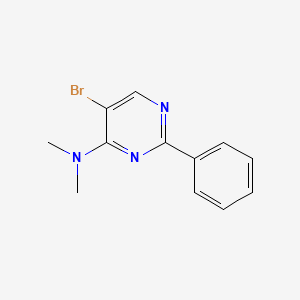

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
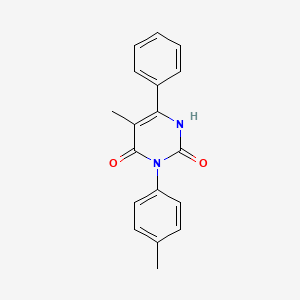
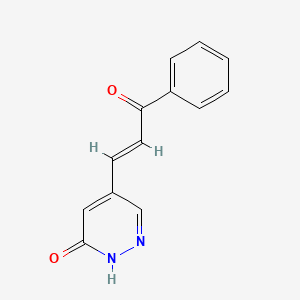
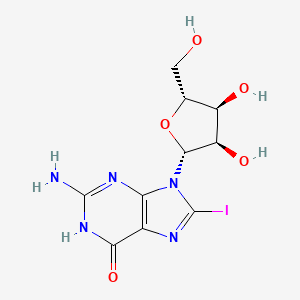
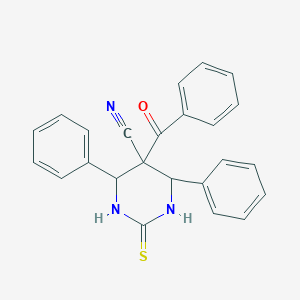
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)
